molecular formula C12H12F2O B2559156 3-(3,4-Difluorophenyl)cyclohexan-1-one CAS No. 1342443-62-2

3-(3,4-Difluorophenyl)cyclohexan-1-one

Cat. No.: B2559156
CAS No.: 1342443-62-2
M. Wt: 210.224
InChI Key: ZEYZNMXQNJUPIH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative featuring a 3,4-difluorophenyl substituent at the 3-position of the cyclohexanone ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence receptor-binding interactions.

Properties

IUPAC Name

3-(3,4-difluorophenyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZNMXQNJUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)cyclohexan-1-one typically involves the reaction of 3,4-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or nitration reactions can introduce additional substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3,4-difluorophenyl)cyclohexanone carboxylic acid.

    Reduction: Formation of 3-(3,4-difluorophenyl)cyclohexanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-Difluorophenyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-(3,4-Difluorophenyl)cyclohexan-1-one

  • Structural Difference: The difluorophenyl group is at the 2-position instead of the 3-position on the cyclohexanone ring.
  • Impact: Positional isomerism alters the molecule’s steric and electronic profile.

Fluorination Patterns: 3-(4-Fluorophenyl)cyclohexan-1-one

  • Structural Difference : A single fluorine atom at the 4-position of the phenyl ring instead of 3,4-difluorination.
  • The absence of the 3-fluorine may also weaken interactions with hydrophobic pockets in biological targets .

Halogen Substitution: 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one

  • Structural Difference: A propanone backbone with 3-chlorophenyl and 3,4-difluorophenyl groups.
  • Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine increase steric hindrance and alter electronic properties. The propanone structure (vs. cyclohexanone) may reduce ring strain but limit conformational flexibility, affecting receptor binding .

Pharmacological Analogs: MCHR1 Antagonists

Compounds like FE@SNAP and SNAP-7941 share the 3,4-difluorophenyl moiety but incorporate pyrimidine or piperidinyl groups. Key comparisons:

  • FE@SNAP: Contains a fluoroethylated pyrimidine core. The 3,4-difluorophenyl group enhances MCHR1 binding affinity, while the pyrimidine ring improves solubility. In vivo studies show higher receptor antagonism compared to simpler cyclohexanone derivatives .
  • SNAP-acid and Tos@SNAP : Precursors with carboxylate or tosyloxy groups. These exhibit lower metabolic stability due to hydrolytic susceptibility, underscoring the importance of fluorine in improving pharmacokinetics .

Data Tables

Table 1: Structural Comparison of Cyclohexanone Derivatives

Compound Name Substituent Position Fluorine Atoms Ring Type Key Features
3-(3,4-Difluorophenyl)cyclohexan-1-one 3-position 2 (3,4-F) Cyclohexanone High metabolic stability
2-(3,4-Difluorophenyl)cyclohexan-1-one 2-position 2 (3,4-F) Cyclohexanone Discontinued; steric hindrance
3-(4-Fluorophenyl)cyclohexan-1-one 3-position 1 (4-F) Cyclohexanone Lower lipophilicity
3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one N/A 2 (3,4-F) + 1 Cl Propanone Mixed halogen effects

Table 2: Hypothesized Property Differences

Property This compound 3-(4-Fluorophenyl)cyclohexan-1-one FE@SNAP
logP ~2.8 (estimated) ~2.2 ~3.5
Metabolic Stability High Moderate Very High
Receptor Binding Affinity Moderate (if standalone) Low High (MCHR1)

Research Findings

  • MCHR1 Antagonists: The 3,4-difluorophenyl group in FE@SNAP contributes to nanomolar-level binding affinity, highlighting fluorine’s role in optimizing drug candidates .
  • Synthetic Challenges : Positional isomers like 2-(3,4-Difluorophenyl)cyclohexan-1-one face discontinuation, possibly due to inefficient synthesis or inferior bioactivity .

Biological Activity

3-(3,4-Difluorophenyl)cyclohexan-1-one, with the CAS number 1342443-62-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexanone ring substituted with a difluorophenyl group. This unique structure contributes to its biological properties, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as a ligand for various receptors and enzymes, modulating their activity and leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that regulate various physiological responses.

Biological Activity

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some studies have indicated that it may induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Study AAntimicrobialInhibition of E. coli and S. aureus growth at low concentrations.
Study BAnti-inflammatorySignificant reduction in IL-6 and TNF-alpha levels in macrophage cultures.
Study CAnticancerInduction of apoptosis in MCF-7 breast cancer cells with IC50 values reported at 15 µM.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the presence of the difluorophenyl group:

Compound NameStructure TypeNotable Activity
3-(Phenyl)cyclohexan-1-oneAromatic substitutionModerate antimicrobial activity
3-(4-Fluorophenyl)cyclohexan-1-oneSimilar fluorinated structureHigher cytotoxicity against cancer cells

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